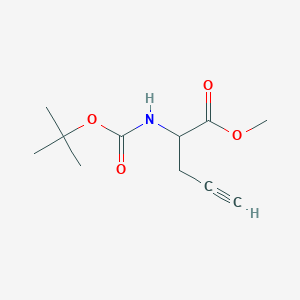

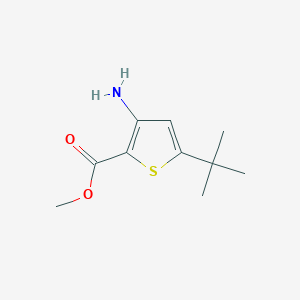

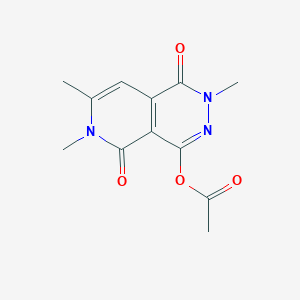

环丙基甲基 2-氯-4-(三氟甲基)嘧啶-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader family of pyrimidine derivatives known for their diverse biological activities and potential as key intermediates in organic synthesis. The interest in such compounds is driven by their structural uniqueness and the possibility to engage in various chemical reactions, leading to new materials or biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the cyclo-condensation of various amine sources with 1,3-dicarbonyl compounds or through modifications of pre-existing pyrimidine cores. For example, the synthesis of new 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines showcased the utility of cyclocondensation reactions involving amine sources and fluorinated diketones, demonstrating the versatility in generating fluorinated pyrimidine derivatives (Flores et al., 2006).

Molecular Structure Analysis

Pyrimidine derivatives often exhibit a planar molecular structure, allowing for efficient stacking and intermolecular interactions in solid states. The crystal structures of such compounds reveal insights into their molecular conformations and potential reactivity patterns. For instance, studies on similar fluorinated pyrimidines have detailed their structural characteristics, including bond lengths, angles, and potential for intermolecular interactions, which are crucial for understanding their chemical behavior (Hu Yang, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring transformations, which can significantly alter their chemical properties. For example, the reactivity of pyrimidine compounds with different chemical reagents can lead to the formation of novel heterocyclic compounds with potential biological activity (Chernyshev et al., 2014).

科学研究应用

Chemical Synthesis and Metal Complexation

Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is used in the synthesis of complex chemical structures, particularly in the formation of substituted pyrido[1,2-a]pyrimidines. These chemical reactions involve cyclocondensation and are instrumental in creating alkyl 4-aryl-2-polyfluoroalkyl-4H-pyrido[1,2-a]pyrimidines and 4-aryl-2-hydroxy-3-polyfluoroacyl-4H-pyrido[1,2-a]pyrimidines. Notably, these compounds can form metal complexes when treated with copper(II) acetate, indicating potential applications in coordination chemistry and materials science (Pryadeina et al., 2005).

Stability and Reactivity Studies

The compound is also significant in the study of the stability and reactivity of pyrimidyl lithium species. When metalated with certain substituents like trifluoromethyl and halogens (chlorine or bromine), these species exhibit considerable stability. This stability allows for high yields of 5-carboxylic acids, suggesting potential in various synthetic applications. The detailed study of substituent effects on the stability and reactivity provides valuable information for designing compounds with specific properties (Schlosser et al., 2006).

Synthesis of Trifluoromethylated Analogues

This compound plays a role in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. The process involves a Michael-like 1,4-conjugate hydrocyanation to yield intermediate compounds, which are then used to create new trifluoromethylated analogues. These synthetic pathways are crucial in medicinal chemistry, as they allow for the creation of novel compounds with potential therapeutic applications (Sukach et al., 2015).

Dehydrating and Desulfhydrylating Activities

The derivative exhibits activity as a dehydrating and desulfhydrylating reagent. This functionality is particularly useful in the preparation of various organic compounds like carbodiimides, isothiocyanates, and esters. The ability to act as an active reagent in these reactions makes the compound a valuable tool in organic synthesis (Kondo et al., 1981).

属性

IUPAC Name |

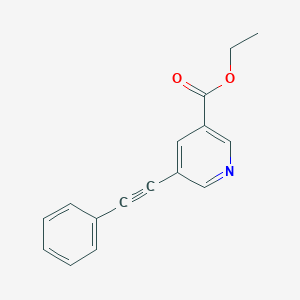

cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3N2O2/c11-9-15-3-6(7(16-9)10(12,13)14)8(17)18-4-5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQJVLCEIMTYHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371570 |

Source

|

| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

CAS RN |

175137-31-2 |

Source

|

| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。